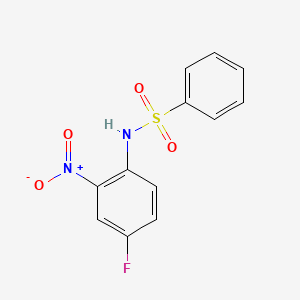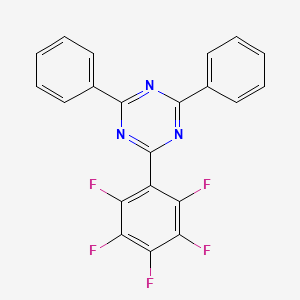
Altertenuol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of altertenuol involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of phloroglucinic acid and protocatechuic aldehyde as starting materials. The key step in the synthesis is a Suzuki coupling reaction, which forms the lactone ring . The reaction conditions typically involve the use of palladium catalysts and appropriate solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using the fungus Alternaria. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Altertenuol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .
Applications De Recherche Scientifique
Altertenuol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
Altertenuol exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as protein kinases and xanthine oxidase, leading to its cytotoxic and antimicrobial activities . The compound interacts with cellular proteins and disrupts key metabolic pathways, resulting in its biological effects .
Comparaison Avec Des Composés Similaires
Altertenuol is structurally similar to other hydroxycoumarins and dibenzo-α-pyrones, such as altenuisol and alternariol . this compound is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct biological activities and chemical reactivity .
List of Similar Compounds
- Altenuisol
- Alternariol
- Dibenzo-α-pyrones
Propriétés
Numéro CAS |
1188382-26-4 |
|---|---|
Formule moléculaire |
C14H10O6 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
2,3,7-trihydroxy-9-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O6/c1-19-6-2-8-7-4-9(15)10(16)5-12(7)20-14(18)13(8)11(17)3-6/h2-5,15-17H,1H3 |
Clé InChI |
CBQSPNLMOXKZHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)O)C(=O)OC3=CC(=C(C=C32)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)




![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)





